molecular formula C21H28N4O B2467779 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea CAS No. 868228-39-1

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea

Cat. No.: B2467779
CAS No.: 868228-39-1
M. Wt: 352.482
InChI Key: IMWDNSMFAUWBPR-UHFFFAOYSA-N
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Description

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea is a synthetic organic compound designed for advanced chemical and pharmacological research. This urea derivative incorporates a piperazine ring, a structural feature common in many biologically active molecules, which suggests significant potential for interaction with various biological targets . The integration of the piperazine and phenylurea motifs within a single molecule makes it a versatile scaffold for exploring structure-activity relationships in medicinal chemistry. The primary research applications for this compound are in early-stage drug discovery, where it can serve as a key intermediate or a lead compound. Its complex structure, featuring both lipophilic (phenyl) and hydrophilic (piperazine, urea) components, makes it a candidate for investigating receptor binding and enzyme inhibition . Researchers can utilize this compound in the synthesis of more complex molecules or in biochemical assays to screen for potential pharmacological activity. While a specific mechanism of action for this exact compound requires further experimental validation, insights can be drawn from related piperazine-urea derivatives. Structurally similar compounds have been documented to exhibit their activity through covalent modification of biological targets. For instance, the compound NSC59984, which also contains a 4-methylpiperazine group, is known to react with thiols on cysteine residues via an unusual Michael addition at the α-carbon, leading to the covalent modification of proteins like p53 . This reactivity suggests that this compound may also engage in specific, covalent interactions with its biological targets, a valuable property for probe and inhibitor development. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-17(22-21(26)23-19-11-7-4-8-12-19)20(18-9-5-3-6-10-18)25-15-13-24(2)14-16-25/h3-12,17,20H,13-16H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWDNSMFAUWBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Scientific Research Applications

Medicinal Chemistry

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea has been studied for its pharmacological properties, particularly its interaction with alpha1-adrenergic receptors . These receptors are involved in smooth muscle contraction and blood pressure regulation. Compounds with similar structures show binding affinities ranging from 22 nm to 250 nm, indicating potential therapeutic applications in cardiovascular diseases .

Table 1: Binding Affinities of Related Compounds

Compound NameBinding Affinity (nM)Target Receptor
Compound A22Alpha1-adrenergic
Compound B50Alpha1-adrenergic
Compound C250Alpha1-adrenergic

Research indicates that this compound exhibits several biological activities, such as:

  • Anti-inflammatory effects : Related compounds have shown the ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • CNS effects : The piperazine component is associated with central nervous system activity, indicating possible applications in treating anxiety and depression-related disorders .

Table 2: Biological Activities of this compound

Activity TypeMechanism of ActionPotential Applications
Anti-inflammatoryModulation of cytokine productionTreatment of inflammatory diseases
CNS modulationInteraction with neurotransmitter systemsTreatment of anxiety and depression
Smooth muscle contractionAlpha1 receptor activationManagement of hypertension

Study on Antifilarial Activity

A notable study evaluated the antifilarial properties of a compound structurally related to this compound against Brugia malayi. Results showed a 53.6% adulticidal effect at a dosage of 300 mg/kg over five days, highlighting its potential as a lead compound for developing new antifilarial drugs .

CNS Activity Assessment

Another investigation focused on the CNS effects of piperazine derivatives. The findings indicated that these derivatives could modulate neurotransmitter systems, suggesting their therapeutic potential in treating various neurological disorders .

Mechanism of Action

The mechanism of action of 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, leading to a reduction in the production of pro-inflammatory cytokines . Additionally, the compound may interact with receptors in the nervous system, resulting in analgesic effects .

Comparison with Similar Compounds

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and chemical reactivity.

Biological Activity

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylurea is a synthetic compound classified within the urea derivatives. Its complex structure incorporates a piperazine ring, phenyl groups, and a urea moiety, which contribute to its diverse biological activities. This article aims to explore the biological activity of this compound based on existing literature, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C19H26N4OC_{19}H_{26}N_4O. The presence of the piperazine ring is significant for its interaction with various biological targets.

Research indicates that compounds similar to this compound exhibit notable biological activities. These include:

  • Inhibition of Equilibrative Nucleoside Transporters (ENTs) : Some studies have shown that related compounds can inhibit ENTs, which play crucial roles in nucleotide synthesis and adenosine regulation. Inhibiting these transporters can have implications for cancer therapy and other diseases .
  • CNS Activity : The piperazine component is often associated with central nervous system effects, suggesting potential applications in treating neurological disorders .

Biological Activity

The compound has demonstrated various biological activities, which are summarized in the following table:

Biological Activity Description References
Antifilarial Activity Exhibited macrofilaricidal and microfilaricidal effects in rodent models.
CNS Effects Potential use in neuropharmacology due to piperazine structure.
Inhibition of ENTs Acts as an inhibitor of human ENT1 and ENT2 transporters.
Anti-inflammatory Properties Similar compounds have shown anti-inflammatory effects in preliminary studies.

Study on Antifilarial Activity

One notable study evaluated the antifilarial properties of a compound structurally related to this compound against Brugia malayi. The results indicated that at a dosage of 300 mg/kg over five days, the compound demonstrated a 53.6% adulticidal effect and significant microfilaricidal activity, suggesting its potential as a lead compound for developing new antifilarial drugs .

CNS Activity Assessment

Another study investigated the CNS effects of piperazine derivatives. The findings highlighted that these derivatives could modulate neurotransmitter systems, indicating their potential therapeutic applications in treating anxiety and depression-related disorders .

Comparative Analysis

The unique combination of functional groups in this compound distinguishes it from other related compounds. Below is a comparative table highlighting structural features and biological activities:

Compound Name Structure Features Biological Activity Unique Aspects
4-MethylpiperazineContains a piperazine ringCNS effectsBasic structure for many derivatives
m-TolylureaUrea derivative with methyl groupPotential herbicideSimpler structure compared to target compound
2-(4-Methylpiperazin-1-yl)-3-phenyloxypropanoic acidPiperazine and phenolic structureAnti-inflammatory propertiesMore complex due to additional functional groups

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions, especially distinguishing phenyl and piperazine protons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula validation (e.g., C₂₃H₂₆N₄O requires exact mass 386.2098) .
  • Chromatography: HPLC with UV detection to quantify impurities (<3%) and ensure batch consistency .

How can computational methods improve reaction design and yield optimization?

Q. Advanced

  • Quantum Chemical Calculations: Tools like Gaussian or ORCA predict reaction pathways and transition states. For example, density functional theory (DFT) optimizes solvent effects and activation energies for piperazine coupling .
  • Reaction Path Search: Algorithms narrow experimental conditions (e.g., pressure, solvent polarity) by simulating intermediates. ICReDD’s workflow integrates computation and experimental feedback to reduce trial-and-error .

How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Q. Advanced

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Structural Analog Analysis: Compare with analogs (e.g., thiourea derivatives) to identify substituent effects. Crystallography or molecular docking (e.g., AutoDock Vina) clarifies binding modes .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Substituent Variation: Modify phenyl or piperazine groups to assess steric/electronic effects. For example, fluorinated phenyl rings enhance metabolic stability .
  • Bioisosteric Replacement: Replace urea with thiourea or sulfonamide groups to evaluate potency shifts. Data from analogs in and suggest thiourea derivatives may improve solubility .

What methodologies identify biological targets and mechanisms of action?

Q. Advanced

  • Receptor Binding Assays: Radioligand displacement studies (e.g., using ³H-labeled ligands) quantify affinity for serotonin/dopamine receptors .
  • Transcriptomic Profiling: RNA-seq or CRISPR screens reveal downstream pathways. For neuroactive compounds, monitor cAMP/PKA signaling .

How can stability under physiological conditions be assessed?

Q. Basic

  • pH Stability Tests: Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. Piperazine derivatives may degrade in acidic conditions .
  • Thermal Analysis: Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .

What in vitro/in vivo models are suitable for studying metabolic pathways?

Q. Advanced

  • Hepatocyte Incubations: Human liver microsomes (HLM) identify phase I metabolites (e.g., N-demethylation of piperazine) .
  • Radiolabeled Tracers: Use ¹⁴C-labeled urea moieties to track excretion profiles in rodent models .

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